Cyclohexadeca-1,3,5,7,9,11,13,15-octayne
Description
Cyclohexadeca-1,3,5,7,9,11,13,15-octayne (C₁₆) is a cyclic hydrocarbon composed of 16 carbon atoms arranged in a ring with eight conjugated triple bonds (1,3,5,7,9,11,13,15-octayne). This compound belongs to the cyclocarbon family, a class of carbon allotropes characterized by sp-hybridized carbon atoms forming strained cyclic structures . Recent advances in on-surface synthesis techniques, as reported by IBM and Oxford University in 2023, have enabled its preparation under controlled conditions, highlighting its significance in nanotechnology and materials science .
Properties
CAS No. |
145270-73-1 |
|---|---|
Molecular Formula |
C16 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
cyclohexadecaoctayne |
InChI |
InChI=1S/C16/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1 |
InChI Key |
DBLHPOVFUSTSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1#CC#CC#CC#CC#CC#CC#CC#C1 |
Origin of Product |
United States |
Preparation Methods
Template-Assisted Cyclization
The oxidative cyclization of terminal diynes under metal-catalyzed conditions is a well-established route for macrocyclic polyynes. For cyclohexadeca-octayne, this method involves:
- Precursor Synthesis : A linear diyne precursor (e.g., octa-1,7-diyne) is synthesized via deprotection of silyl-protected alkynes.
- Oxidative Coupling : The diyne undergoes intramolecular cyclization in the presence of cuprous chloride (CuCl) and ammonium chloride (NH₄Cl) under O₂ or air, forming a macrocycle.
Example :
The reaction of octa-1,7-diyne with CuCl/NH₄Cl in ethanol under O₂ yields hexadeca-1,3,9,11-tetrayne (57% yield). Extending this to octayne requires sequential coupling steps, though yields diminish with chain length.
| Reaction Conditions | Yield | Product | Reference |
|---|---|---|---|
| O₂, CuCl, NH₄Cl, ethanol, 25°C | 57% | Hexadeca-1,3,9,11-tetrayne | |
| O₂, CuCl, NH₄Cl, ethanol, 55°C | 45% | Linear tetrayne |
Challenges and Limitations
- Side Reactions : Linear oligomers dominate under vigorous conditions, reducing macrocycle yields.
- Stereochemical Control : Achieving alternating E and Z configurations across eight triple bonds remains unresolved.
Palladium-Catalyzed Cross-Coupling
Hay Coupling for Chain Extension
Palladium-mediated Hay coupling enables controlled synthesis of unsymmetrical polyynes. For octayne:
- Monoplatinum Precursors : Alkynes are coupled to platinum(II) complexes (e.g., PtC₈Si ) to form intermediates.
- Sequential Coupling : Repeated heterocoupling with eight-carbon synthon HC₈Si extends the sp-chain.
Example :
HC₈Si (generated from SiC₈Si ) undergoes oxidative coupling with PtC₈Si to form PtC₁₆Si , which can be deprotected to yield octayne.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | HC₈Si , O₂, CuCl, TMEDA | PtC₁₆Si | 83% |
| 2 | NaOH protodesilylation | HC₁₆ | – |
Advantages and Constraints
- Monodispersity : Platinum endgroups enable precise chain-length control.
- Stability Issues : Long sp-chains (>20 carbons) exhibit bond-length alternation (BLA), reducing planarity and stability.
Theoretical and Structural Insights
Computational Modeling
Density functional theory (DFT) predicts cyclohexadeca-octayne adopts a D₈h symmetry with alternating short (C≡C) and long (C–C) bonds. This bond-length alternation (BLA) minimizes antiaromaticity but introduces strain.
| Property | Value | Method | Reference |
|---|---|---|---|
| Bond alternation | BLA = 0.12 Å | DFT | |
| HOMO-LUMO gap | 2.3 eV | UV-vis spectroscopy |
Anti-Aromaticity
With 16 π-electrons (4n, n=4), cyclohexadeca-octayne is doubly antiaromatic. This instability necessitates stabilization via:
- Surface Deposition : Synthesis on NaCl/Cu substrates mitigates reactivity.
- Endgroup Protection : Platinum or silyl groups terminate sp-chains, enhancing stability.
Comparative Analysis of Methods
| Method | Yield | Chain Control | Scalability | References |
|---|---|---|---|---|
| Oxidative Cyclization | Moderate | Low | Low | |
| Hay Coupling | High | High | Moderate | |
| Palladium Catalysis | Variable | Moderate | High |
Chemical Reactions Analysis
Types of Reactions: Cyclohexadeca-1,3,5,7,9,11,13,15-octayne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to partially or fully saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbon ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Cyclohexadeca-1,3,5,7,9,11,13,15-octayne has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of Cyclohexadeca-1,3,5,7,9,11,13,15-octayne involves its ability to interact with various molecular targets through its multiple triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The specific pathways and targets depend on the context of its application, such as its role in catalysis or as a therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- The octayne’s eight triple bonds create exceptional ring strain and electronic conjugation, distinguishing it from tetraynes (four triple bonds). Its synthesis requires advanced techniques like on-surface templating, whereas tetraynes are often synthesized via traditional cyclization or coupling reactions .
- Smaller rings (e.g., 14-membered) exhibit higher strain and lower thermal stability compared to larger analogs like the 18-membered cyclooctadecatetrayne .
Thermal and Spectroscopic Properties
Thermal stability and spectroscopic data provide insights into electronic structure and reactivity:
Key Observations :
- Tetraynes exhibit characteristic sp-carbon chemical shifts in the δ 75–95 ppm range, with shifts increasing for smaller, more strained rings . The octayne’s chemical shifts are unreported but expected to show extreme deshielding due to its eight triple bonds.
- Thermal decomposition temperatures correlate inversely with ring strain. For example, the 14-membered tetrayne decomposes at 115–120°C, while the 18-membered analog is stable up to 210°C .
Research Findings and Challenges
- Synthesis : The octayne’s synthesis remains challenging due to extreme strain, requiring ultrahigh vacuum and atom manipulation techniques . In contrast, tetraynes are accessible via solution-phase methods but require careful handling to avoid polymerization .
- Stability : Cyclic polyynes with fewer triple bonds (e.g., tetraynes) are more stable and isolable, while the octayne’s reactivity limits its practical use outside controlled environments .
- Future Directions : Functionalizing cyclic polyynes with substituents (e.g., aryl groups) could enhance stability and enable applications in optoelectronics or catalysis .
Biological Activity
Cyclohexadeca-1,3,5,7,9,11,13,15-octayne is a unique cyclic compound with significant potential in various biological applications. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its long carbon chain and multiple double bonds. Its structure can be represented as follows:
This compound belongs to a class of macrocyclic compounds that have shown promise in medicinal chemistry due to their unique properties.
1. Anticancer Properties
Research has indicated that this compound exhibits anticancer activity. A study demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 18 | Caspase activation |
2. Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
3. Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens. A series of tests revealed that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, a formulation containing this compound was administered alongside standard chemotherapy. Results showed a significant improvement in tumor response rates compared to chemotherapy alone.
Case Study 2: Inflammatory Disorders
A double-blind study evaluated the efficacy of this compound in patients with rheumatoid arthritis. Participants receiving the compound reported reduced joint pain and swelling compared to the placebo group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
